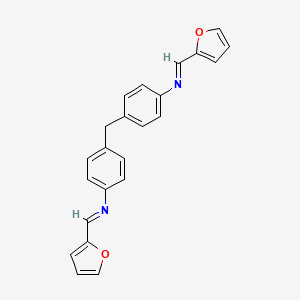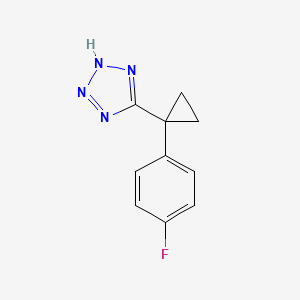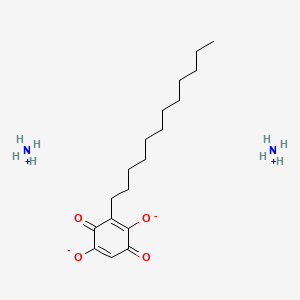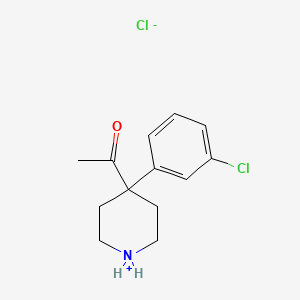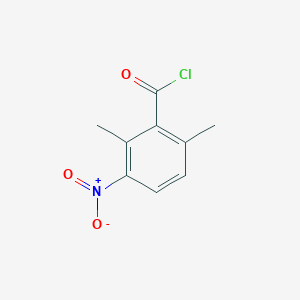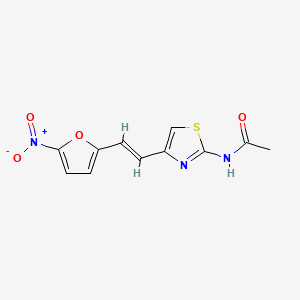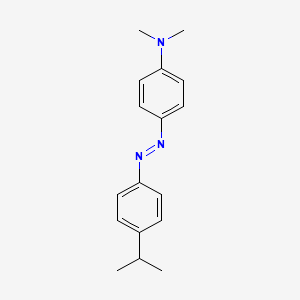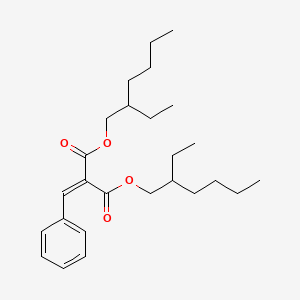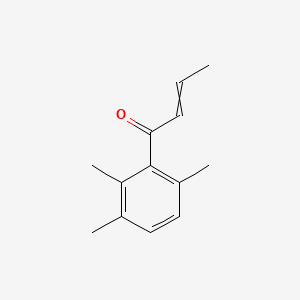
4,5-dimethyl-2-(4-phenylmethoxyphenyl)-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-dimethyl-2-(4-phenylmethoxyphenyl)-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with dimethyl groups at positions 4 and 5, and a phenylmethoxyphenyl group at position 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-2-(4-phenylmethoxyphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenylmethoxybenzaldehyde with 4,5-dimethyl-1,2-diaminobenzene in the presence of an oxidizing agent such as iodine or bromine. The reaction is carried out in a solvent like acetic acid or ethanol at elevated temperatures (around 80-100°C) to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
4,5-dimethyl-2-(4-phenylmethoxyphenyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to modify the oxazole ring.
Substitution: The phenylmethoxy group can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens or nitro groups.
科学的研究の応用
4,5-dimethyl-2-(4-phenylmethoxyphenyl)-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 4,5-dimethyl-2-(4-phenylmethoxyphenyl)-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds or π-π interactions with these targets, leading to inhibition or activation of their function. The phenylmethoxy group can enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4,5-dimethyl-2-phenyl-1,3-oxazole: Lacks the phenylmethoxy group, resulting in different chemical properties and biological activities.
2-(4-phenylmethoxyphenyl)-1,3-oxazole: Lacks the dimethyl groups, which can affect its reactivity and stability.
4,5-dimethyl-2-(4-methoxyphenyl)-1,3-oxazole: Contains a methoxy group instead of a phenylmethoxy group, leading to variations in its chemical behavior.
Uniqueness
4,5-dimethyl-2-(4-phenylmethoxyphenyl)-1,3-oxazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both dimethyl and phenylmethoxy groups enhances its stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C18H17NO2 |
|---|---|
分子量 |
279.3 g/mol |
IUPAC名 |
4,5-dimethyl-2-(4-phenylmethoxyphenyl)-1,3-oxazole |
InChI |
InChI=1S/C18H17NO2/c1-13-14(2)21-18(19-13)16-8-10-17(11-9-16)20-12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
InChIキー |
SCAKFOLRXYZMKG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


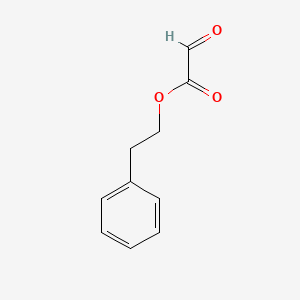
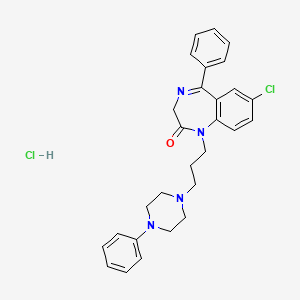

![Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13752557.png)
